Product packaging for Fmoc-N-Me-D-Thr-OH(Cat. No.:)

Fmoc-N-Me-D-Thr-OH

Cat. No.: B7979284
M. Wt: 355.4 g/mol
InChI Key: YBKRZKSVPNEMQK-UHFFFAOYSA-N
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Description

Significance of N-Methylation in Peptidic Systems

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid side chain, is a common post-translational modification found in naturally occurring peptides and proteins. researchgate.netacs.org This seemingly small structural change can have profound effects on the physicochemical and biological properties of peptides. researchgate.netacs.org

One of the primary impacts of N-methylation is on peptide conformation. researchgate.netmdpi.com The introduction of a methyl group restricts rotation around the peptide bond, favoring the cis conformation over the trans conformation in some cases, and generally reducing the conformational flexibility of the peptide backbone. researchgate.netrsc.org This reduced flexibility can influence secondary structure formation, such as alpha-helices or beta-sheets. researchgate.netnih.gov

Furthermore, N-methylation affects the hydrogen bonding network within a peptide and with its environment. researchgate.netmdpi.com The methyl group replaces a hydrogen atom on the amide nitrogen, eliminating a potential hydrogen bond donor. researchgate.net This can impact intramolecular hydrogen bonding, which is critical for maintaining secondary structures, and also alter interactions with solvents, receptors, and enzymes. researchgate.netmdpi.com

These conformational and hydrogen bonding changes translate into significant alterations in peptide properties relevant to drug development and biological studies:

Increased Proteolytic Resistance: N-methylated peptide bonds are often more resistant to enzymatic degradation by peptidases and proteases. researchgate.netmdpi.comresearchgate.net This increased stability can prolong the half-life of peptide therapeutics in biological fluids. researchgate.netmdpi.com

Enhanced Lipophilicity and Cell Permeability: The addition of a non-polar methyl group generally increases the lipophilicity of a peptide. researchgate.netrsc.orgscielo.org.mx This can facilitate passage across cell membranes, improving cellular uptake and oral bioavailability for potential peptide drugs. researchgate.netacs.orgrsc.orgresearchgate.net

Modulation of Biological Activity and Selectivity: By influencing conformation and interactions, N-methylation can alter the binding affinity and selectivity of peptides for their target receptors or enzymes. researchgate.netacs.org This "magic methyl effect" can lead to significantly enhanced biological activities. researchgate.net

Improved Solubility: While N-methylation increases lipophilicity, it can also, perhaps counterintuitively in some cases, increase aqueous solubility. rsc.orgscielo.org.mx This effect appears to be related to changes in polarizability and dipole moment. rsc.org

Despite these advantages, introducing N-methylated amino acids into peptides can present synthetic challenges, particularly steric hindrance during coupling reactions in solid-phase peptide synthesis (SPPS). researchgate.netscielo.org.mx However, advancements in synthesis techniques have made the incorporation of N-methylated residues more feasible. acs.org

Table 1 summarizes some key effects of N-methylation on peptide properties.

PropertyEffect of N-MethylationReferences
Conformational FlexibilityReduced; can favor cis amide bond conformation. researchgate.netrsc.org
Hydrogen BondingLoss of amide N-H donor; altered hydrogen bond network. researchgate.netmdpi.com
Proteolytic StabilityIncreased resistance to enzymatic degradation. researchgate.netmdpi.comresearchgate.net
LipophilicityGenerally increased. researchgate.netrsc.orgscielo.org.mx
Cell PermeabilityCan be enhanced. researchgate.netresearchgate.netscielo.org.mx
Biological ActivityCan be modulated (increased affinity/selectivity). researchgate.netacs.org
Aqueous SolubilityCan be increased. rsc.orgscielo.org.mx
Coupling EfficiencyMay be reduced due to steric hindrance. researchgate.netscielo.org.mx

Overview of D-Threonine as a Chiral Building Block

Amino acids exist as stereoisomers, primarily the L- and D-forms, which are enantiomers (non-superimposable mirror images) at the alpha-carbon. While the vast majority of amino acids in naturally occurring proteins are in the L-configuration, D-amino acids are found in some natural peptides, bacterial cell walls, and even in mammals, sometimes resulting from post-translational modifications or racemization. chromatographytoday.comchemicalbook.com D-Threonine is the enantiomer of the naturally occurring L-threonine. Threonine is unique among the standard amino acids in having two chiral centers: the alpha-carbon and the beta-carbon. This results in four possible stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. D-Threonine specifically refers to the (2R, 3S) configuration. chemicalbook.comfishersci.iempg.de

The incorporation of D-amino acids like D-threonine into peptides can significantly impact their structure, stability, and biological activity. nih.govoup.com Due to the stereoselectivity of biological systems, particularly enzymes and receptors, substituting an L-amino acid with its D-enantiomer can dramatically alter how a peptide interacts with its biological environment. nih.govchromatographytoday.com

Key roles and effects of D-amino acids in peptide chemistry include:

Increased Enzymatic Stability: Peptides containing D-amino acids are often more resistant to degradation by L-amino acid-specific proteases, which are prevalent in biological systems. mdpi.comoup.comptfarm.pl This enhanced stability is a major reason for incorporating D-amino acids into peptide therapeutics to increase their half-life in vivo. oup.com

Modulation of Conformation and Secondary Structure: The presence of a D-amino acid can disrupt or alter the secondary structure of a peptide, such as inducing turns or breaking helices, compared to an all-L peptide. nih.govrsc.org This conformational change can influence the peptide's biological function and self-assembly properties. nih.gov

Altered Receptor Binding and Biological Activity: The change in stereochemistry can affect the binding affinity and efficacy of a peptide ligand for its chiral receptor, potentially leading to altered or novel biological responses. nih.govptfarm.pl

Chiral Building Blocks in Synthesis: Enantiomerically pure D-amino acids are valuable chiral building blocks for the synthesis of complex molecules, including peptidomimetics and pharmaceuticals, enabling asymmetric synthesis. chromatographytoday.comchemicalbook.comptfarm.plgoogle.com

D-Threonine, with its two chiral centers, offers additional complexity and control over peptide structure and properties when incorporated into a sequence. Its (2R, 3S) configuration provides a specific spatial arrangement that differs from L-threonine ((2S, 3R)) and the allothreonine isomers. chemicalbook.com While L-threonine is readily produced by fermentation, the synthesis of D-threonine often requires specific biocatalytic or chemical methods to achieve high optical purity. chemicalbook.comgoogle.comgoogle.com

Table 2 highlights the impact of incorporating D-amino acids into peptides.

PropertyEffect of D-Amino Acid IncorporationReferences
Enzymatic StabilityIncreased resistance to L-amino acid-specific proteases. mdpi.comoup.comptfarm.pl
ConformationCan alter or disrupt secondary structures (e.g., helices). nih.govrsc.org
Receptor BindingCan alter affinity and selectivity. nih.govptfarm.pl
Biological ActivityCan be modulated. nih.govptfarm.pl
Self-Assembly PropertiesCan influence assembly structures and handedness. nih.govchemicalbook.comrsc.org

Role of Fmoc Protection in Peptide Synthesis Strategies

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a widely used temporary protecting group for the alpha-amino group of amino acids in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgwikipedia.orgtcichemicals.com SPPS is the predominant method for synthesizing peptides, involving the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. bachem.comresearchgate.net Protecting groups are essential in this process to prevent unwanted side reactions and ensure that peptide bond formation occurs only between the activated carboxyl group of the incoming amino acid and the free alpha-amino group at the N-terminus of the growing chain. americanpeptidesociety.orgthermofisher.com

The Fmoc strategy is favored in modern SPPS due to its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups. americanpeptidesociety.orgbachem.comthermofisher.comnih.gov The Fmoc group is acid-stable but base-labile, meaning it is removed by treatment with a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.orgtcichemicals.com This deprotection step releases carbon dioxide and a reactive dibenzofulvene byproduct, which is scavenged by the excess base. wikipedia.orgaltabioscience.com

The mild, base-catalyzed removal of the Fmoc group offers several advantages:

Orthogonality: The base lability of Fmoc is orthogonal to the acid lability of many commonly used side-chain protecting groups (often tert-butyl-based, tBu) and the resin linkage (often cleaved by trifluoroacetic acid, TFA). bachem.comthermofisher.comnih.gov This orthogonality allows for selective removal of the N-terminal protecting group during each coupling cycle without affecting the side-chain protection or the peptide-resin linkage. thermofisher.comnih.gov

Compatibility with Sensitive Moieties: The mild deprotection conditions are compatible with a variety of sensitive functional groups and post-translational modifications that might be unstable under the harsher acidic conditions required for Boc-based SPPS (using tert-butyloxycarbonyl protection). americanpeptidesociety.orgthermofisher.comnih.govaltabioscience.com This makes Fmoc SPPS suitable for synthesizing complex and modified peptides. nih.govaltabioscience.com

Automation and Monitoring: The repetitive nature of Fmoc SPPS is well-suited for automation. americanpeptidesociety.orgbachem.comresearchgate.net Additionally, the Fmoc group has strong UV absorbance, which allows for convenient monitoring of the deprotection step by UV spectroscopy, providing a simple way to track the progress and efficiency of the synthesis. altabioscience.com

Higher Purity and Yield: Compared to the older Boc strategy, Fmoc SPPS generally results in higher purity crude peptides and better yields due to the milder conditions and reduced side reactions. thermofisher.comaltabioscience.com

Fmoc-protected amino acids, such as Fmoc-N-Me-D-Thr-OH, are the standard building blocks used in this strategy. bachem.com They are designed to have the alpha-amino group protected by Fmoc and the carboxyl group activated for coupling to the growing peptide chain on the resin. Side-chain functional groups on amino acids like threonine (the hydroxyl group) also require temporary protection during synthesis, typically with a tert-butyl group in Fmoc chemistry to maintain orthogonality. sigmaaldrich.com

Table 3 summarizes the key features and advantages of Fmoc protection in peptide synthesis.

FeatureDescriptionAdvantagesReferences
Protecting Group 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) americanpeptidesociety.orgwikipedia.org
Lability Base-labileRemoved by mild bases (e.g., piperidine). americanpeptidesociety.orgwikipedia.orgtcichemicals.com
Orthogonality Acid-stable; orthogonal to acid-labile (tBu) side-chain protection.Selective deprotection of N-terminus during synthesis cycles. bachem.comthermofisher.comnih.gov
Deprotection Mild conditions (e.g., 20% piperidine in DMF).Compatible with sensitive functional groups and modifications. americanpeptidesociety.orgthermofisher.comnih.govaltabioscience.com
Monitoring Strong UV absorbance of Fmoc group.Allows spectroscopic monitoring of deprotection efficiency. altabioscience.com
Synthesis Type Primarily used in Solid-Phase Peptide Synthesis (SPPS).Enables automated, efficient, and relatively rapid peptide assembly. americanpeptidesociety.orgbachem.comresearchgate.net
Outcome Generally leads to high purity and yield of crude peptides.Preferred method for synthesizing a wide range of peptides, including complex ones. thermofisher.comaltabioscience.com

This compound thus combines these three critical elements: the N-methylation for modulated peptide properties, the D-configuration of threonine for altered biological interactions and stability, and the Fmoc group for efficient and mild incorporation into peptides using standard SPPS techniques. This makes it a valuable building block for the synthesis of advanced peptides and peptidomimetics with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO5 B7979284 Fmoc-N-Me-D-Thr-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKRZKSVPNEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Me D Thr Oh

Established Chemical Synthesis Approaches for N-Methylated Amino Acids

Various methods have been developed for the synthesis of optically active N-methyl amino acids. scielo.org.mxgoogle.com These established approaches often involve modifying a protected amino acid precursor to introduce the methyl group onto the nitrogen atom.

Oxazolidinone Formation and Reduction Protocols

One significant strategy for synthesizing N-methyl amino acids involves the formation and subsequent reduction of oxazolidinone intermediates. google.comresearchgate.netresearchgate.net This method typically starts with a protected amino acid, which undergoes cyclization with formaldehyde (B43269) under acidic conditions to form a 5-oxazolidinone (B12669149) ring. researchgate.netnih.gov The oxazolidinone can then be subjected to reductive cleavage conditions, which open the ring and install the methyl group onto the nitrogen atom, yielding the N-methyl amino acid derivative. google.comresearchgate.net

Freidinger et al. demonstrated this strategy using Fmoc-amino acids, forming the oxazolidinone by reaction with formaldehyde in the presence of p-toluenesulfonic acid. researchgate.net The subsequent reductive ring opening was achieved using triethylsilane (TES) in a mixture of trifluoroacetic acid (TFA) and chloroform, providing Fmoc-N-methyl amino acids. researchgate.net This oxazolidinone route has been successfully applied to the synthesis of N-methyl derivatives of various common L-α-amino acids. google.comresearchgate.net

Alkylation Strategies for N-Methylation (e.g., Methyl Iodide, Dimethyl Sulfate)

Direct N-alkylation of amino acids or their derivatives is another common approach for introducing a methyl group. This typically involves treating the amino group with a methylating agent in the presence of a base. csic.esnih.govresearchgate.net Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS). csic.esnih.govresearchgate.netgoogle.com

In the context of synthesizing N-methylated amino acid derivatives like Fmoc-N-Me-AA-OH, direct alkylation can be performed on a protected amino acid. For instance, a strategy involves protecting the α-amino group, followed by alkylation using methyl iodide and a base such as sodium hydride. scielo.org.mxnih.gov Another method utilizes o-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the α-amino group, activating it for subsequent alkylation with agents like dimethyl sulfate or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). csic.esnih.gov

Advanced Synthetic Strategies for Fmoc-N-Me-D-Thr-OH

Advanced synthetic strategies often focus on improving efficiency, yield, and purity, particularly for the synthesis of protected N-methyl amino acids suitable for peptide synthesis.

Solid-Phase Synthesis of Fmoc-N-Me-AA-OH Using Resins (e.g., 2-CTC Resin)

Solid-phase synthesis offers advantages in the preparation of protected N-methyl amino acids. csic.esnih.gov The use of resins allows for easier purification and handling of intermediates. The 2-chlorotrityl chloride (2-CTC) resin is particularly useful for this purpose as it can serve as a temporary protecting group for the carboxylic acid function of the amino acid. csic.esnih.govresearchgate.net

A solid-phase method for synthesizing Fmoc-N-Me-AA-OH involves anchoring an Fmoc-amino acid to the 2-CTC resin. csic.esnih.gov The Fmoc group is then removed, and the liberated α-amino group is protected, for example, with an o-nitrobenzenesulfonyl (o-NBS) group. csic.esnih.gov Direct N-alkylation is subsequently carried out on the resin-bound amino acid using an alkylating agent like dimethyl sulfate or methyl iodide and a base. csic.esnih.govnih.gov After methylation, the o-NBS group is removed, and the Fmoc-N-Me-AA-OH product is cleaved from the resin. csic.esnih.gov This approach has been tested for the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, yielding products with high purity. csic.esnih.gov

Optimization of Reaction Conditions for Improved Yield and Purity

Optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and other N-methylated amino acids. Factors such as reaction time, temperature, solvent, base, and the choice of methylating agent can significantly impact the outcome. scielo.org.mxacs.org

Studies comparing methyl iodide and dimethyl sulfate as alkylating agents in solid-phase N-methylation on 2-CTC resin have shown that both can yield the desired Fmoc-N-Me-AA-OH products with high yield and purity. csic.esnih.gov The efficiency of methylation can also be influenced by the specific amino acid residue, with some residues presenting more challenges than others. acs.org Optimization efforts have also focused on reducing reaction times while maintaining good yields and purity, exploring techniques such as ultrasonic agitation and microwave irradiation. acs.org For instance, a significant reduction in the total N-methylation procedure time from 4 hours to 40 minutes has been reported while maintaining good to excellent yields. acs.org

Challenges and Considerations in this compound Synthesis

Amino acids with reactive side chains, such as threonine, serine, cysteine, histidine, and tryptophan, often require careful consideration and specific protecting group strategies to prevent unwanted side reactions during N-methylation. google.comresearchgate.net For example, the hydroxyl group in threonine needs to be protected, commonly as a tert-butyl ether (tBu), to avoid side reactions during the methylation process. csic.essigmaaldrich.com Challenges have been noted particularly for amino acids with basic side chains or those prone to side chain methylation. researchgate.netacs.org The choice of synthetic route and reaction conditions must be carefully optimized for each specific N-methyl amino acid to ensure high yield, purity, and stereochemical integrity. scielo.org.mxgoogle.com

Data Table 1: Comparison of Alkylation Strategies for Fmoc-N-Me-AA-OH Synthesis on 2-CTC Resin

Amino AcidAlkylating AgentYield (%)Purity (%)Reference
Fmoc-Thr(tBu)-OHDimethyl SulfateHighHigh csic.esnih.gov
Fmoc-Thr(tBu)-OHMethyl IodideHighHigh csic.esnih.gov
Fmoc-βAla-OHDimethyl SulfateHighHigh csic.esnih.gov
Fmoc-βAla-OHMethyl IodideHighHigh csic.esnih.gov

Note: Specific numerical yield and purity data were not consistently available across sources for direct comparison in all cases, hence qualitative terms "High" are used where reported as such.

Data Table 2: Effect of N-Methylation Time and Method on Peptide Purity

N-Methylated Amino AcidMethodN-Methylation TimeCrude Product HPLC Purity (%)Reference
Various Amino AcidsStandard Shaking (SS)4 hours74–99 acs.org
ArginineUltrasonic Agitation (UA)2 minutes34 acs.org
ArginineMicrowave (MW) at 40°C2 minutes75 acs.org
ArginineMW (longer time)25 minutesMore effective than 2 min MW acs.org
Peptide on 2-CTC resinUA2 minutes59 acs.org
Glycine (B1666218), PhenylalanineUA and SSTwo 2-min reactions98–100 acs.org
Various Amino AcidsUA, SS, and MW40 minutes (total)Very good to excellent acs.org

Note: This table presents representative findings on the impact of reaction conditions on the purity of crude peptides containing N-methylated amino acids, illustrating optimization efforts.

Racemization Control During N-Methylation and Coupling

Racemization, the loss of stereochemical purity at a chiral center, is a significant concern during the synthesis of amino acid derivatives and peptides. For this compound, racemization can occur during both the N-methylation step and subsequent peptide coupling reactions where this building block is utilized.

During N-methylation, the α-carbon of the amino acid is adjacent to the nitrogen atom being methylated. Under basic conditions, abstraction of the α-proton can occur, leading to an enolate or azlactone intermediate that can rapidly racemize. To mitigate this, specific bases and reaction conditions are employed. For instance, the Biron-Kessler method, which involves the use of methyl iodide and a strong base like sodium hydride or cesium carbonate, has been explored for the N-methylation of Fmoc-protected amino acids, including threonine derivatives mdpi.com. The choice of base and solvent, as well as temperature and reaction time, are critical parameters to minimize racemization during this alkylation step.

In peptide coupling reactions involving this compound, the steric hindrance introduced by the N-methyl group can slow down the coupling reaction. This slower reaction rate can increase the risk of racemization of the activated amino acid derivative before it couples with the incoming amine. scielo.org.mx Coupling reagents play a crucial role in racemization control during peptide synthesis. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are known for their resistance to racemization and are often used in solid-phase peptide synthesis (SPPS) wikipedia.org. HATU is another coupling reagent that has shown effectiveness in difficult couplings with minimal racemization scielo.org.mx. The selection of an appropriate coupling reagent and optimized reaction conditions, such as solvent and the presence of additives like HOBt (1-Hydroxybenzotriazole), are essential for suppressing racemization when incorporating N-methylated amino acids like this compound into peptide chains. wikipedia.org

Steric Hindrance Considerations in Synthetic Steps

The presence of the methyl group on the nitrogen atom of this compound introduces significant steric hindrance compared to its non-methylated counterpart, Fmoc-D-Thr-OH. This increased steric bulk affects both the N-methylation reaction itself and subsequent peptide coupling steps.

During N-methylation, the approach of the alkylating agent (e.g., methyl iodide) to the nitrogen atom can be hindered by the surrounding groups, including the Fmoc group and the threonine side chain. This can necessitate the use of stronger bases or more reactive alkylating agents, as well as potentially higher reaction temperatures or longer reaction times, although these conditions must be carefully controlled to avoid racemization.

Research findings highlight that while N-methylation offers advantages in peptide properties, it introduces synthetic challenges related to both racemization and steric hindrance that must be addressed through careful optimization of synthetic methodologies and reagent selection. nih.govscielo.org.mx

Incorporation of Fmoc N Me D Thr Oh into Peptidic Constructs

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-N-Me-D-Thr-OH

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. The introduction of N-methylated amino acids into the growing peptide chain via SPPS requires careful consideration of the chemistry and potential side reactions.

Fmoc/tBu Chemistry and N-Methylated Amino Acid Building Block Integration

The Fmoc/tBu strategy is a common approach in SPPS, utilizing the base-labile Fmoc group for temporary Nα-protection during the coupling cycle and acid-labile tert-butyl (tBu) based groups for side-chain protection. beilstein-journals.org this compound, with its Fmoc and tBu protecting groups, is designed for integration into this synthetic scheme. The Fmoc group is removed by treatment with a base, typically piperidine (B6355638), to free the secondary amine for the next coupling step. beilstein-journals.orguci.edu The tBu group on the threonine hydroxyl remains in place throughout the chain elongation and is cleaved along with the peptide from the resin using acidic conditions, such as trifluoroacetic acid (TFA), at the end of the synthesis. beilstein-journals.org

Integrating N-methylated amino acid building blocks like this compound into the peptide chain involves coupling the carboxyl group of the activated N-methylated amino acid to the deprotected N-terminus (a secondary amine) of the resin-bound peptide. This coupling step can be more challenging compared to coupling standard α-amino acids due to the increased steric hindrance introduced by the N-methyl group. scielo.org.mxbeilstein-journals.org

Coupling Efficiency and Reagent Selection for N-Methylated Threonine

Coupling efficiency is a critical factor in SPPS, as incomplete coupling can lead to deletion sequences in the final peptide product. The steric hindrance posed by the N-methyl group in N-methylated amino acids, including N-methyl threonine, can lower coupling efficiency, particularly when coupling to another N-methylated residue or a sterically hindered amino acid. scielo.org.mxresearchgate.net

Selecting appropriate coupling reagents is crucial to overcome the challenges associated with coupling N-methylated amino acids. While standard coupling reagents like HBTU and HCTU may be less effective, reagents such as HATU, PyBOP/HOAt, PyAOP, and COMU have shown better results for these challenging couplings. nih.govbachem.compeptide.com Fmoc-amino acid chlorides, either pre-formed or generated in situ, have also been employed successfully. peptide.com The choice of coupling reagent and reaction conditions, including solvent and base, needs to be optimized for efficient incorporation of N-methylated residues. acs.org Double or triple couplings are often employed to ensure complete reaction. researchgate.net

Side Reactions in SPPS with N-Methylated Residues (e.g., Diketopiperazine Formation, Cleavage-Related Issues)

The presence of N-methylated amino acids in a peptide sequence can increase the propensity for certain side reactions during SPPS. One common side reaction is the formation of diketopiperazines (DKPs). researchgate.netnih.goviris-biotech.de DKP formation occurs when the deprotected N-terminal amino group attacks the carbonyl group of the preceding amino acid, leading to the cyclization and cleavage of a dipeptide from the resin. researchgate.netiris-biotech.de This is particularly problematic with N-methylated residues and can be influenced by the C-terminal amino acid and the type of resin used. researchgate.netiris-biotech.dersc.org Using dipeptide building blocks or specific resins like 2-chlorotrityl resin can help mitigate DKP formation. researchgate.netiris-biotech.dersc.org

Another challenge relates to cleavage from the resin and side-chain deprotection under acidic conditions (e.g., using TFA). Peptides containing N-methyl residues may undergo fragmentation, primarily due to the lability of N-alkylated amide bonds under acidic conditions. researchgate.net Loss of the N-terminal acetylated N-methyl amino acid during TFA cleavage has also been reported. researchgate.net Optimizing cleavage time is important to minimize these side reactions. researchgate.net

Methodological Advancements in SPPS for N-Methylated Peptides

Significant efforts have been made to improve the efficiency and reduce side reactions in the SPPS of N-methylated peptides. Methodological advancements include the optimization of coupling conditions and the development of more effective coupling reagents. bachem.compeptide.comnih.gov Microwave-assisted SPPS has been shown to enhance reaction rates and improve yields for challenging couplings involving hindered, non-standard amino acids like N-methylated ones. cem.com Strategies for synthesizing N-methyl amino acids in solution before incorporating them into SPPS have also been developed to improve efficiency and reduce on-resin steps. acs.org The use of specific resins and protecting group strategies can also play a crucial role in minimizing side reactions like DKP formation and fragmentation. researchgate.netiris-biotech.dersc.org

Ribosomal Synthesis and Biosynthetic Incorporation of N-Methylated Threonine

While non-ribosomal peptide synthetases (NRPSs) are naturally responsible for synthesizing peptides containing N-methylated amino acids, including N-methyl threonine derivatives like the butenyl-N-methyl-L-threonine (Bmt) found in cyclosporine, nih.govacs.orgigem.org there has been increasing interest in incorporating N-methylated amino acids into peptides using modified ribosomal systems. nih.govnih.govfigshare.comacs.orgacs.orgacs.orgresearchgate.netoup.comnih.govnih.gov

Modified Ribosomal Systems for N-Methyl Amino Acid Inclusion

Traditional ribosomal synthesis is primarily limited to the 20 standard proteinogenic amino acids. However, modified ribosomal systems and genetic code reprogramming techniques have enabled the incorporation of non-proteinogenic amino acids, including N-methylated ones, into peptides and proteins. nih.govnih.govfigshare.comacs.orgacs.orgacs.orgresearchgate.netoup.comnih.govnih.gov

Strategies for ribosomal incorporation of N-methyl amino acids often involve the use of chemically aminoacylated tRNAs, where the N-methyl amino acid is attached to a tRNA that recognizes a specific codon (or a suppressed stop codon). nih.govfigshare.comacs.orgnih.gov Reconstituted cell-free translation systems, such as the PURE system derived from Escherichia coli, are commonly used for this purpose. nih.govnih.gov

Modified ribosomes have been developed that are capable of facilitating the incorporation of N-methylated amino acids. nih.govacs.orgresearchgate.net Computational modeling has aided in identifying modifications to ribosomal RNA that can compensate for the steric distortion imposed by N-methylation, thereby improving incorporation efficiency. nih.govacs.org Supplementing translation systems with factors like bacterial elongation factor P (EF-P) has also been shown to improve the yields of peptides containing N-methylated amino acids, particularly when multiple prolines (another N-alkylated amino acid) are present. nih.govacs.org Despite these advancements, the ribosomal incorporation of N-methyl amino acids, especially in consecutive positions, can still be less efficient compared to proteinogenic amino acids, partly due to weaker binding affinities of N-methyl aminoacyl-tRNAs to elongation factor Tu (EF-Tu). oup.comoup.com Tuning the affinity between N-methyl aminoacyl-tRNA and EF-Tu by altering tRNA sequences has shown promise in enhancing incorporation efficiency. nih.govoup.com

Role of Elongation Factors (e.g., EF-P) in Ribosomal Translation of N-Methylated Peptides

Ribosomal synthesis of peptides containing non-canonical amino acids, including N-methylated amino acids, can be challenging due to potential ribosome stalling and reduced incorporation efficiency. Elongation Factor P (EF-P) is a translation factor found in bacteria that plays a crucial role in alleviating ribosome stalling, particularly when consecutive proline residues are encountered. acs.orgacs.orgmpg.de Proline and N-methylated amino acids both contain secondary amines, which can pose difficulties for peptide bond formation in the ribosome. acs.org

Research has shown that EF-P can enhance the ribosomal incorporation of certain N-methylated amino acids. Studies using modified bacterial ribosomes and supplementing endogenous EF-P have demonstrated improved yields for the incorporation of several N-methyl amino acids into proteins and peptides. acs.org For instance, the presence of additional EF-P increased the incorporation efficiency of N-methyl leucine, N-methyl isoleucine, N-methyl tyrosine, and N-methyl glycine (B1666218) in a model protein. acs.org While the exact mechanism is still being investigated, it is hypothesized that EF-P may help to overcome the kinetic barriers associated with the formation of peptide bonds involving secondary amines by stabilizing the ribosomal complex and promoting a more favorable orientation for catalysis. acs.org EF-P is known to bind to the E site of the ribosome and interact with the P-site tRNA, particularly recognizing specific features in the D-arm of certain tRNAs, such as those for proline. mpg.denih.govoup.com This interaction is thought to facilitate peptide bond formation.

Genetic Code Expansion and Flexizyme Technology for N-Methylated Aminoacyl-tRNA Preparation

Genetic code expansion is a powerful technique that allows for the ribosomal incorporation of non-canonical amino acids into proteins and peptides. nih.govacs.orgfrontiersin.org This approach typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)-tRNA pair that is specific for the non-canonical amino acid and does not interact with the endogenous cellular machinery. However, evolving orthogonal aaRSs for N-methylated amino acids can be difficult.

Flexizyme technology offers an alternative, highly versatile method for preparing aminoacyl-tRNAs charged with a wide variety of non-proteinogenic amino acids, including N-methylated amino acids. acs.orgrsc.orgspringernature.comresearchgate.net Flexizymes are engineered ribozymes (catalytic RNA molecules) that can catalyze the aminoacylation of tRNA with activated amino acids. Unlike aaRSs, which recognize both the amino acid and specific features of the tRNA, flexizymes primarily recognize an activated ester form of the amino acid and the 3'-end of the tRNA. rsc.orgresearchgate.net This flexibility allows for the preparation of tRNAs charged with diverse non-canonical amino acids, including those that are not substrates for natural aaRSs.

Using flexizyme technology, N-methylated amino acids activated as esters (e.g., 3,5-dinitrobenzyl esters or cyanomethyl esters) can be ligated to truncated or full-length tRNAs. rsc.orgnih.gov These misacylated tRNAs, carrying an N-methylated amino acid and an anticodon that recognizes a specific codon (often a reassigned stop codon like amber (UAG) or a sense codon), can then be introduced into in vitro translation systems, such as the PURE system or S-30 extracts, to direct the site-specific incorporation of the N-methylated amino acid into a nascent peptide chain. acs.orgacs.orgnih.gov

Studies have utilized flexizymes to prepare tRNAs charged with various N-methyl amino acids, including N-methyl threonine, for ribosomal incorporation experiments. acs.orgnih.govacs.org While the incorporation efficiency of N-methyl amino acids can vary depending on the specific amino acid and the sequence context, flexizyme technology, often combined with optimized translation systems and the use of factors like EF-P, has enabled the ribosomal synthesis of peptides containing multiple N-methyl modifications. acs.orgnih.gov

Conformational and Structural Impact of N Methylation in Peptides Containing D Threonine

Influence on Peptide Backbone Conformation and Flexibility

The introduction of an N-methyl group into the peptide backbone significantly impacts its conformational freedom and flexibility. Unlike standard amide bonds which strongly favor the trans configuration due to steric clashes in the cis form, N-methylated amide bonds exhibit a reduced energy difference between the cis and trans isomers, leading to a more balanced distribution of these conformers. This altered cis-trans isomerization equilibrium can lead to the adoption of conformations that are otherwise less accessible in non-methylated peptides.

Furthermore, N-methylation introduces steric hindrance, particularly due to pseudoallylic strain between the N-methyl group and the beta-carbon of the preceding and the N-methylated residue. This steric constraint restricts the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) dihedral angles of the N-methylated residue. This restriction in conformational space can lead to increased rigidity in the peptide backbone at the site of methylation. Studies have shown that N-methylation can induce crucial extended backbone conformations. The differential behavior of an N-methylated peptide bond is influenced by neighboring substituents, with a higher propensity for a trans conformation observed when flanking residues are heterochiral.

Modulation of Secondary Structure Elements and Helical Propensity

N-methylation can significantly modulate the formation and stability of peptide secondary structures, including helices and beta-sheets. The incorporation of an N-methyl group removes a hydrogen bond donor from the peptide backbone, which can destabilize secondary structures that rely on backbone hydrogen bonding, such as alpha-helices and beta-sheets.

While N-methylation is generally expected to destabilize helical structures, the extent of this destabilization can be position-dependent. Studies on helical peptides have shown that the destabilization associated with the N-methyl substitution can vary depending on where it is placed within the helix.

Conversely, N-methylation can also promote the formation of specific secondary structure elements, such as turns. The restricted conformational space and altered cis-trans equilibrium of N-methylated amide bonds can favor the formation of beta-turns or other turn-like structures. For instance, N-methylation has been shown to nucleate beta-hairpin conformations. The propensity for a peptide backbone to skew towards larger populations of conformations favoring a cis orientation with increasing N-methylation can lead to structures that mimic beta-sheet conformations.

The effect of N-methylation on secondary structure is also influenced by the surrounding amino acid sequence and stereochemistry. For example, N-methylation between heterochiral residues can strictly favor a trans peptide conformation, while between homochiral residues, both cis and trans conformations may be energetically favorable.

Alteration of Intramolecular Hydrogen Bonding Networks

The disruption of hydrogen bonds can have significant consequences for peptide conformation and stability. However, N-methylation can also indirectly influence hydrogen bonding by promoting conformations that favor the formation or stabilization of other intramolecular hydrogen bonds. For example, in cyclic peptides, N-methylation may increase membrane permeability by allowing or stabilizing intramolecular hydrogen bonding in a membrane-associated state. H/D exchange studies have indicated that N-methylation can stabilize intramolecular hydrogen bonds relative to non-methylated precursors.

The altered balance of hydrogen bond donors and acceptors, coupled with the conformational constraints introduced by the N-methyl group, leads to a modified network of intramolecular interactions that dictates the preferred three-dimensional structure of the peptide.

Conformational Analysis Techniques for N-Methylated Peptides

Determining the conformational preferences and structural details of N-methylated peptides requires specialized analytical techniques. Due to their increased conformational flexibility and the presence of cis isomers, these peptides can present challenges for structural elucidation.

Spectroscopic Studies for Structural Elucidation (e.g., NMR analysis of N-methylated peptides)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of N-methylated peptides in solution. NMR is sensitive to the local environment of atomic nuclei and can provide detailed information about peptide conformation, including dihedral angles, cis-trans isomer ratios, and the presence of intramolecular hydrogen bonds.

Key NMR experiments used include one-dimensional (1D) and two-dimensional (2D) techniques such as COSY, TOCSY, NOESY, and ROESY. NOESY and ROESY experiments are particularly valuable as they detect through-space correlations (Nuclear Overhauser Effects, NOEs) between protons, providing information about inter-proton distances which are crucial for determining three-dimensional structure. The magnitude of NOEs is distance-dependent and can be used to derive distance restraints for structure calculation.

Chemical shifts of backbone nuclei (¹Hα, ¹³Cα, ¹³C') are also sensitive indicators of secondary structure and can be compared to random coil values to assess the propensity for helical or beta-strand conformations. Temperature coefficients of amide protons (ΔδNH/ΔT) measured by NMR can provide insights into the involvement of these protons in hydrogen bonding and their solvent exposure. Small temperature coefficients typically indicate involvement in intramolecular hydrogen bonds.

The presence of cis and trans isomers in N-methylated peptides can lead to multiple sets of signals in NMR spectra, which need to be assigned to the different conformers. Analysis of the relative intensities of these signals provides the cis-trans ratio.

Computational Modeling and Molecular Dynamics Simulations of N-Methylated Peptides

Computational modeling, particularly molecular dynamics (MD) simulations, plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational behavior of N-methylated peptides. MD simulations can explore the dynamic nature of peptide conformations in various environments, such as in solution or in the presence of membranes.

These simulations can predict structural ensembles, characterize the free energy landscape, and provide insights into the populations of different conformers, including cis and trans isomers. Force fields used in MD simulations are continuously being optimized to accurately model the structures adopted by N-methylated peptides, taking into account the unique steric and electronic properties introduced by the methyl group.

Computational methods can also be used to predict properties influenced by conformation, such as membrane permeability. By simulating the peptide's behavior in different environments, computational modeling helps in understanding how N-methylation-induced conformational changes affect interactions with membranes or target molecules. Comparing computational predictions with experimental data, such as NMR parameters or permeability measurements, is essential for validating the models and gaining a comprehensive understanding of the structure-property relationships in N-methylated peptides.

Modulation of Peptidic Properties Via N Methyl D Threonine Incorporation

Enhanced Stability Against Proteolytic Degradation and Enzymatic Hydrolysis

One of the primary limitations of peptides as therapeutic agents is their susceptibility to degradation by proteases and peptidases in biological environments. nih.gov The incorporation of N-methyl-D-threonine residues can significantly enhance the stability of peptides against such enzymatic cleavage. researchgate.netresearchgate.netmdpi.com

The N-methyl group hinders the recognition and binding of proteolytic enzymes to the peptide backbone due to steric bulk and the absence of the amide proton necessary for hydrogen bonding in the enzyme-substrate interaction. researchgate.netmdpi.com Studies have shown that N-methylation can increase the in vivo half-life of peptides by reducing enzymatic degradation. researchgate.netmerckmillipore.com While multiple N-methylations can lead to higher resistance to serum and digestive proteolytic degradation, even single substitutions can provide enhanced stability. mdpi.com For instance, substitution with N-methyl amino acids enhanced stability in serum, increasing the remaining area of peptides after incubation. mdpi.com

The enhanced stability conferred by N-methylation, including the incorporation of N-methyl-D-threonine, is a crucial factor in improving the therapeutic efficacy of peptides by prolonging their presence and activity in the body. researchgate.netresearchgate.netnih.gov

Impact on Lipophilicity and Membrane Permeability

N-methylation has been shown to enhance cell permeability, allowing peptides to access intracellular targets. researchgate.netnih.gov This is particularly relevant for peptide-based drugs that need to cross cell membranes to exert their therapeutic effect. researchgate.net The incorporation of N-methylated amino acids is a known strategy to improve the intestinal permeability of peptides. merckmillipore.com Naturally occurring highly N-methylated cyclic peptides, such as cyclosporine A, serve as prominent examples of molecules with high passive membrane permeability despite their size, highlighting the role of N-methylation in this property. researchgate.netnih.govrsc.orgcelerion.com

Bioavailability and Pharmacokinetic Enhancement Principles

Improved stability against enzymatic degradation and enhanced membrane permeability contribute significantly to the improved bioavailability and pharmacokinetic properties of peptides containing N-methyl-D-threonine. researchgate.netresearchgate.netnih.gov Peptides are typically subject to rapid clearance and poor absorption, limiting their oral bioavailability and requiring administration via injection. nih.gov

N-methylation helps address these limitations by increasing the peptide's half-life and facilitating its passage across biological barriers, including the intestinal epithelium. researchgate.netresearchgate.netnih.govmerckmillipore.com This can potentially lead to improved oral availability, a highly desirable characteristic for drug delivery. researchgate.netresearchgate.net The principles behind this enhancement involve the combined effects of increased stability against degradation in the gastrointestinal tract and improved ability to permeate the intestinal wall. nih.gov

While N-methylation is a valuable strategy for enhancing bioavailability, achieving high oral bioavailability for peptides remains challenging and often requires a combination of modifications. explorationpub.comnih.gov

Effects on Aqueous Solubility of Peptides

The impact of N-methylation on the aqueous solubility of peptides can vary. While N-methylation can increase lipophilicity, which might suggest decreased water solubility, it can also disrupt interchain hydrogen bonding and reduce aggregation. merckmillipore.compeptide.com Reduced aggregation can lead to increased solubility, particularly for hydrophobic or aggregation-prone peptide sequences. merckmillipore.compeptide.com

Therefore, the effect of N-methyl-D-threonine incorporation on aqueous solubility is not always straightforward and depends on the specific peptide sequence and the position of the modification.

Influence on HPLC Retention Time

The incorporation of N-methyl-D-threonine into a peptide sequence influences its retention time in reversed-phase High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC separates compounds based on their hydrophobicity and interaction with a hydrophobic stationary phase. hplc.eunih.gov

Academic Research Applications and Design Strategies Utilizing Fmoc N Me D Thr Oh

Design of Peptide and Peptidomimetic Libraries for Biological Screening

The incorporation of modified amino acids like Fmoc-N-Me-D-Thr-OH is a common strategy in the design of peptide and peptidomimetic libraries. These libraries are vast collections of related molecules synthesized to be screened for desired biological activities. The inclusion of N-methylated amino acids can introduce structural diversity and influence the conformational landscape of the resulting peptides, potentially leading to improved binding affinity, selectivity, or stability against enzymatic degradation. researchgate.nettextarchive.ru Solid-phase peptide synthesis (SPPS) is a widely used method for constructing such libraries, and Fmoc chemistry is a standard protocol within SPPS. researchgate.net The ability to efficiently incorporate this compound using Fmoc-SPPS protocols facilitates the creation of diverse libraries for high-throughput screening in drug discovery and basic research. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies in N-Methylated Peptides

This compound is a valuable tool in Structure-Activity Relationship (SAR) studies focused on N-methylated peptides. SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. N-methylation, such as that present in this compound, can significantly impact peptide properties by altering backbone conformation, increasing lipophilicity, and providing resistance to proteolytic cleavage. researchgate.netnih.gov By systematically incorporating this compound at different positions within a peptide sequence and evaluating the resulting biological effects, researchers can gain insights into the role of N-methylation and the threonine residue in the peptide's activity, potency, and selectivity. researchgate.netnih.govuni-bonn.de These studies are crucial for rational design and optimization of peptide-based drug candidates. nih.govresearchgate.net

Engineering of Bioactive Peptides and Proteins

This compound is utilized in the engineering of bioactive peptides and proteins to enhance their therapeutic potential. pitt.edunih.govnih.gov The modifications introduced by this residue can lead to peptides with improved pharmacological profiles.

Modulating Receptor Affinity and Selectivity

The conformational changes and altered interactions induced by incorporating this compound can be exploited to modulate the affinity and selectivity of peptides for their target receptors. acs.orgnih.govlookchem.com By influencing the peptide's shape and flexibility, N-methylation can optimize the fit into a receptor binding site, leading to stronger or more specific interactions. SAR studies using this compound help identify positions where this modification positively impacts receptor binding, guiding the design of more potent and selective ligands. nih.govresearchgate.net

Applications in Protein Engineering and Interaction Studies

While primarily a building block for peptides, the principles derived from studying N-methylated peptides synthesized using compounds like this compound can inform protein engineering efforts. Understanding how N-methylation affects structure and interaction can be relevant in designing modified proteins or protein segments. Furthermore, peptides incorporating modified residues can be used as tools to probe protein-protein interactions. pitt.edunih.govmedchemexpress.com Peptide arrays or modified peptides can be synthesized to mimic binding epitopes and study their interactions with target proteins, providing insights into complex biological pathways. nih.govmedchemexpress.com

Use in Bioconjugation Processes

This compound, as a protected and N-methylated D-threonine derivative, plays a role in bioconjugation strategies primarily through its incorporation into peptides synthesized via Solid Phase Peptide Synthesis (SPPS). Bioconjugation, the process of covalently linking two molecules, often a biomolecule (like a peptide or protein) and another entity (a drug, label, surface, or polymer), is critical for developing targeted therapeutics, diagnostics, and biomaterials nih.govresearchgate.net. The unique structural features of this compound—specifically the N-methyl group, the D-configuration, and the threonine side-chain hydroxyl—influence how peptides containing this residue behave and can be utilized in bioconjugation approaches.

Peptides containing N-methylated amino acids like N-Me-D-Thr exhibit altered conformational preferences and increased resistance to enzymatic degradation compared to their non-methylated L-amino acid counterparts enamine.netnih.govresearchgate.net. These properties can be advantageous when designing peptide-based bioconjugates intended for in vivo applications, where stability and specific targeting are crucial nih.govresearchgate.net. The incorporation of N-methyl residues can improve peptide stability and enhance intestinal permeability, which are desirable features for peptide therapeutics and drug delivery systems nih.gov.

While the primary method for incorporating this compound into peptides is through standard Fmoc-based SPPS, the resulting peptide can then be subjected to various bioconjugation techniques. The free carboxyl group of this compound is utilized for amide bond formation during peptide elongation on solid support ethz.chcsic.es. After synthesis and cleavage from the resin, the peptide containing the N-Me-D-Thr residue can be conjugated through reactive handles present elsewhere in the sequence or, potentially, via modifications of the N-Me-D-Thr residue itself.

The threonine side-chain hydroxyl group is a potential site for post-synthetic modification and bioconjugation nih.govresearchgate.net. Although the hydroxyl group of threonine is less reactive than other functional groups like cysteine thiols or lysine (B10760008) amines, strategies exist for its selective modification nih.govresearchgate.net. For instance, the hydroxyl group can be oxidized to an aldehyde or ketone, providing an electrophilic handle for reactions with nucleophiles like hydrazines or hydroxylamines nih.govnih.gov. Alternatively, the hydroxyl can be converted into a leaving group to facilitate subsequent nucleophilic substitution or used in ligation strategies like Ser/Thr ligation, which typically involves an N-terminal serine or threonine and a C-terminal activated ester rsc.orgnih.gov. While these methods are often discussed for non-methylated Ser/Thr, the presence of the N-methyl group on the adjacent nitrogen in N-Me-D-Thr could influence the reactivity or efficiency of such side-chain modifications due to steric or electronic effects.

In the context of cyclic peptide synthesis, where Fmoc-N-methyl amino acids are frequently used to improve cyclization yields and introduce beneficial properties, peptides containing N-Me-D-Thr can be cyclized head-to-tail or side-chain-to-side-chain enamine.netnih.govuniversiteitleiden.nl. These cyclic peptides can then serve as constrained scaffolds for presenting functional molecules through bioconjugation, potentially offering enhanced targeting or stability compared to linear conjugates nih.govuniversiteitleiden.nl.

Illustrative Data (Conceptual - based on literature trends, specific data for this compound as the sole conjugation site is limited):

Peptide Composition (Conceptual)Feature Introduced by N-Me-D-ThrPotential Impact on Bioconjugate PropertyResearch Finding Support
Peptide + N-Me-D-ThrN-methylation, D-configurationIncreased proteolytic stability enamine.netnih.govresearchgate.net
Peptide + N-Me-D-ThrN-methylationAltered conformation researchgate.netresearchgate.net
Peptide + N-Me-D-ThrN-methylationEnhanced membrane permeability nih.govresearchgate.net
Peptide + N-Me-D-ThrThreonine hydroxyl side chainPotential site for orthogonal ligation nih.govresearchgate.netnih.gov

This table reflects the indirect contribution of this compound incorporation to bioconjugation applications by influencing the properties of the peptide scaffold. Direct bioconjugation at the N-Me-D-Thr hydroxyl requires specific chemical strategies due to its lower inherent reactivity compared to thiols or amines nih.govresearchgate.net.

Q & A

Q. How does the PICOT framework apply to studying this compound in antimicrobial peptides?

  • Methodological Answer :
  • Population : Gram-negative bacterial strains (e.g., E. coli).
  • Intervention : Peptides synthesized with this compound.
  • Comparison : Non-methylated D-threonine analogs.
  • Outcome : Minimum inhibitory concentration (MIC) reduction.
  • Time : 24-hour growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.